

Technical Guide: Stereochemical & Isotopic Architecture of DL-Serine-3,3-d2

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Compound of Interest

Compound Name: *DL-SERINE (3,3-D2)*

Cat. No.: *B1579721*

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Executive Summary: The Molecular Core

DL-Serine-3,3-d2 is a stable isotopologue of the amino acid serine where the two hydrogen atoms at the

-carbon (C3) are replaced by deuterium (

H). Unlike the natural L-enantiomer, this compound is a racemic mixture (1:1 ratio of D- and L-isomers at the

-carbon), making it a critical tool for non-chiral metabolic quantification and mechanistic studies involving serine racemase.

Stereochemical Matrix

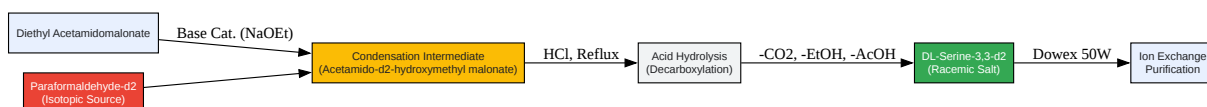
Feature	Specification	Structural Implication
-Carbon (C2)	Racemic (DL)	Contains 50% (S)-configuration and 50% (R)-configuration.
-Carbon (C3)	Achiral ()	The substitution is symmetric (3,3-d2), eliminating C3 chirality.
Isotopic Label	Deuterium (H)	Increases molecular weight by +2.014 Da; introduces Secondary Kinetic Isotope Effects (KIE).
Chemical Formula		MW: 107.11 g/mol (vs. 105.09 unlabeled).

Chemical Synthesis Strategy

To achieve a racemic DL-mixture with high isotopic purity at the C3 position, a de novo chemical synthesis is superior to enzymatic methods, which are typically stereoselective. The preferred route utilizes the condensation of diethyl acetamidomalonate with paraformaldehyde-d₂.

Synthesis Workflow (Graphviz Diagram)

The following diagram outlines the chemical pathway to DL-Serine-3,3-d₂, ensuring randomization at C2 and bis-deuteration at C3.



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Caption: Chemical synthesis route utilizing paraformaldehyde-d₂ to install the deuterium label at C₃, followed by decarboxylation to yield the racemic product.

Detailed Protocol

- **Condensation:** React diethyl acetamidomalonate (1.0 eq) with paraformaldehyde-d₂ (1.1 eq) in ethanol containing a catalytic amount of sodium ethoxide. The paraformaldehyde-d₂ serves as the source of the

group.
- **Hydrolysis & Decarboxylation:** Reflux the intermediate in 6M HCl for 6–12 hours. This step removes the acetyl protecting group, hydrolyzes the ethyl esters, and decarboxylates one carboxyl group. Because the decarboxylation is non-stereoselective in solution, the

-proton reprotonates randomly, yielding a racemic (DL) mixture.
- **Purification:** Pass the crude hydrochloride salt through a cation-exchange column (e.g., Dowex 50W). Elute with ammonia, concentrate, and crystallize from water/ethanol to obtain free DL-Serine-3,3-d₂.

Analytical Validation & Stereochemical Analysis

Validating the identity of DL-Serine-3,3-d₂ requires proving two distinct properties: Isotopic Enrichment (at C₃) and Racemic Composition (at C₂).

Protocol A: Isotopic Purity via H-NMR

The substitution of Hydrogen with Deuterium silences the NMR signal at the C₃ position.

- **Solvent:**

(to exchange OH and

protons, simplifying the spectrum).
- **Observation:**
 - Unlabeled Serine: Shows a multiplet at

3.8–4.0 ppm corresponding to the two

-protons (

).

- DL-Serine-3,3-d2: The

-proton signal must be absent (or <2% integration for >98% enrichment). The

-proton (C2-H) will appear as a singlet (loss of coupling to

-protons) at approximately

3.95 ppm.

Protocol B: Enantiomeric Separation (Chiral HPLC)

To confirm the racemic nature (DL), the enantiomers must be resolved.

- Column: Chiralpak ZWIX(+) or Crown Ether based columns (e.g., Crownpak CR-I).
- Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Acetonitrile with acidic additives.^[1]
- Derivatization (Optional): Pre-column derivatization with OPA/NAC (N-acetyl-L-cysteine) creates diastereomers separable on C18 columns.
 - Result: Two peaks of equal area (1:1 ratio), corresponding to the L-3,3-d2 and D-3,3-d2 isomers.

Application: Probing Serine Racemase Mechanism

DL-Serine-3,3-d2 is uniquely suited to study Serine Racemase (SR), a PLP-dependent enzyme that catalyzes both the racemization (L

D) and the

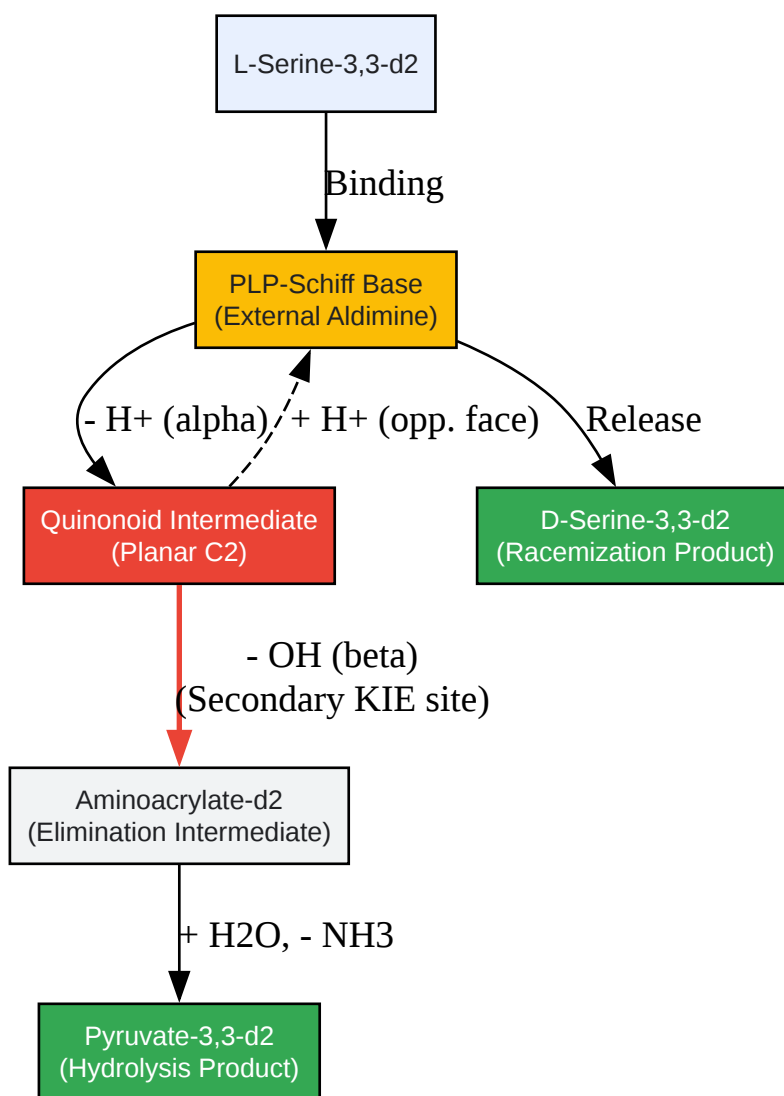
-elimination (dehydration to pyruvate) of serine.

Mechanistic Insight & KIE

The 3,3-d2 label introduces a Secondary Kinetic Isotope Effect (SKIE).

- Racemization: Involves abstraction of the
-proton. The
-deuteriums stabilize the transition state via hyperconjugation changes as the
-carbon rehybridizes from
to
(planar intermediate).
- -Elimination: Involves the loss of the
-hydroxyl group. The
label directly affects the vibrational energy of the
-carbon, allowing researchers to distinguish rate-limiting steps between bond breaking and
product release.

Pathway Diagram (Graphviz)



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Caption: Bifurcation of Serine Racemase activity. The 3,3-d2 label probes the beta-elimination pathway via secondary kinetic isotope effects.

References

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